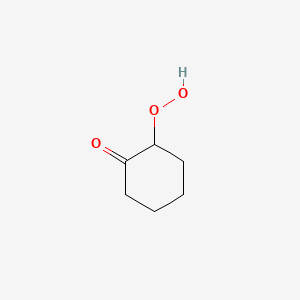![molecular formula C11H14O2 B14654413 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- CAS No. 52204-67-8](/img/structure/B14654413.png)
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- can be synthesized through several methods. One common method involves the Diels-Alder reaction of cyclopentadiene with vinyl isocyanate, followed by further reactions to introduce the butanedione moiety . Another method involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines .
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include various substituted derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, it interferes with the enzyme’s activity, affecting the metabolism of epoxy fatty acids . This can have implications for conditions such as hypertension, inflammation, and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bicyclo[2.2.1]hept-2-enyl)butane-1,3-dione: A similar compound with a slightly different structure.
Bicyclo[2.2.1]hept-5-en-2-yl isocyanate: Another related compound used in similar synthetic applications.
5-(Triethoxysilyl)-2-norbornene: A compound with a similar bicyclic structure used in different industrial applications.
Eigenschaften
CAS-Nummer |
52204-67-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)butane-1,3-dione |
InChI |
InChI=1S/C11H14O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h2-3,8-10H,4-6H2,1H3 |
InChI-Schlüssel |
GMZWOJCXTOKYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



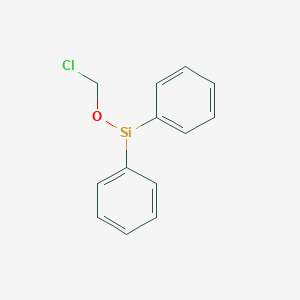
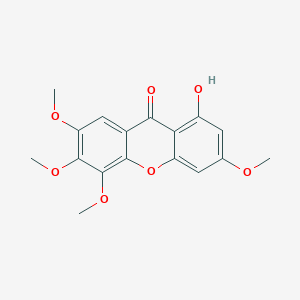
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)

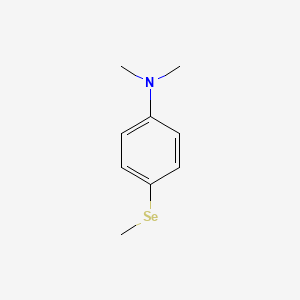
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
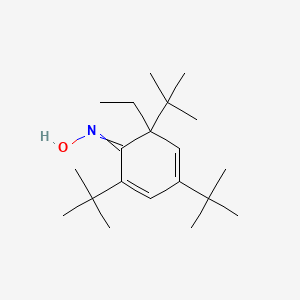

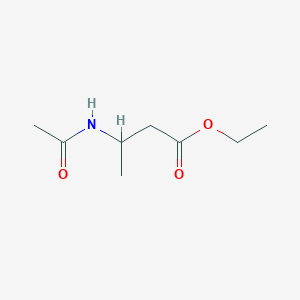
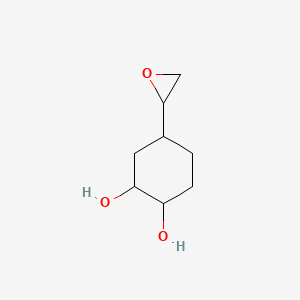
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
